![molecular formula C21H21N3O2S B2996910 N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methoxybenzamide CAS No. 450343-98-3](/img/structure/B2996910.png)
N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methoxybenzamide” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the reaction of N-(2,3- and 3,5-dimethylphenyl)-α-methyl-β-alanines with ethyl acetoacetate resulted in the formation of 1-(2,3- or 3,5-dimethylphenyl)-2,5-dimethyl-1,4,5,6-tetrahydro-4(1H)pyridones .Applications De Recherche Scientifique
Synthesis and Pharmacological Activities
- The synthesis and evaluation of novel derivatives have been explored for their anti-inflammatory and anticonvulsant activities. These studies involve the preparation of substituted pyrazole derivatives and their pharmacological screening, indicating less toxicity and good anti-inflammatory activities among some compounds (Abdulla et al., 2014). Another study focused on the anticonvulsant activity of 3,5-dimethylpyrazole derivatives in animal models, identifying compounds with decreased seizure severity and mortality rate in the pentylenetetrazole (PTZ) test (Koçyiğit-Kaymakçıoğlu et al., 2011).
Molecular Structure and Interaction Modeling
- Investigations into the molecular structure and intermolecular interactions of related compounds have provided insights into the effects of dimerization and crystal packing on molecular geometry. These studies utilize X-ray diffraction and DFT calculations to evaluate how interactions influence dihedral angles and the rotational conformation of aromatic rings (Karabulut et al., 2014).
Antimicrobial and Antibacterial Activities
- Research on substituted benzoquinazolines and thiazole ring-incorporating derivatives has demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. These findings suggest potential therapeutic applications for the treatment of microbial diseases, especially against bacterial and fungal infections (Desai et al., 2013).
Luminescent Supramolecular Liquid Crystals
- Supramolecular liquid crystals containing 4-aryl-1H-pyrazole units have been developed, showcasing self-assembling properties to give columnar mesophases and displaying luminescent properties in the visible region. This research opens up new possibilities for the application of these materials in advanced photonic and display technologies (Moyano et al., 2013).
Antioxidant and Cytotoxic Activities
- Novel compounds with antioxidant and cytotoxic activities have been synthesized from lignin-related materials, showing promising results in in vitro evaluations. These compounds exhibit significant radical scavenging activities, suggesting potential for application in curing free radical-related diseases or as food additives (Yang et al., 2014).
Mécanisme D'action
Mode of Action
Based on its structural similarity to other pyrazole derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-pi stacking, and hydrophobic interactions .
Pharmacokinetics
The compound’s metabolism and excretion patterns are also unknown and would require further investigation .
Action Environment
Environmental factors such as pH, temperature, and the presence of other biomolecules could potentially influence the compound’s action, efficacy, and stability. Specific details regarding these influences are currently unknown .
Propriétés
IUPAC Name |
N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c1-13-7-6-9-18(14(13)2)24-20(16-11-27-12-17(16)23-24)22-21(25)15-8-4-5-10-19(15)26-3/h4-10H,11-12H2,1-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDENXANEEVEHIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=CC=C4OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methoxybenzamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.